Allyl methyl sulfone

Catalog No.
S1514625
CAS No.
16215-14-8
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl methyl sulfone

CAS Number

16215-14-8

Product Name

Allyl methyl sulfone

IUPAC Name

3-methylsulfonylprop-1-ene

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3

InChI Key

WOPDMJYIAAXDMN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC=C

Canonical SMILES

CS(=O)(=O)CC=C

Allyl methyl sulfone is an organosulfur compound with the chemical formula C₄H₈O₂S. It appears as a colorless to yellow liquid and is known for its strong odor, reminiscent of other alkyl sulfones. This compound is structurally characterized by the presence of a sulfone functional group (–SO₂) attached to an allyl group (–CH₂=CH–CH₂–) . Allyl methyl sulfone is notable for its role as a metabolite in garlic, contributing to the characteristic "garlic breath" associated with garlic consumption .

, primarily due to its reactive sulfone group. Key reactions include:

  • Nucleophilic Substitution: The sulfone can undergo nucleophilic attack, facilitating the formation of new carbon-sulfur bonds.
  • Oxidation: Allyl methyl sulfone can be oxidized under certain conditions, leading to the formation of sulfonic acids or other oxidized derivatives .
  • Thio-Wittig Reaction: This reaction involves the deprotonation of allyl methyl sulfide, leading to rearrangements that produce various sulfur-containing compounds .

The biological activity of allyl methyl sulfone has been studied in various contexts. It exhibits potential antimicrobial properties and may influence cellular processes through its interactions with biological membranes. Its structural similarity to other sulfur-containing compounds suggests that it could play a role in modulating biological systems, although specific mechanisms remain under investigation .

Allyl methyl sulfone can be synthesized through several methods:

  • From Allyl Chloride: A common synthesis route involves reacting allyl chloride with sodium hydroxide and methanethiol:
    CH2=CHCH2Cl+NaOH+CH3SHCH2=CHCH2SCH3+NaCl+H2O\text{CH}_2=\text{CHCH}_2\text{Cl}+\text{NaOH}+\text{CH}_3\text{SH}\rightarrow \text{CH}_2=\text{CHCH}_2\text{S}\text{CH}_3+\text{NaCl}+\text{H}_2\text{O}
    This method highlights the accessibility of starting materials and yields allyl methyl sulfide, which can then be oxidized to form allyl methyl sulfone .
  • Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed methods for synthesizing allyl sulfones from α-methylstyrene derivatives, showcasing modern synthetic strategies .

Allyl methyl sulfone finds applications in various fields:

  • Flavoring Agent: Due to its strong odor, it is used in food products to impart a garlic-like flavor.
  • Pharmaceuticals: Its biological activity makes it a candidate for use in medicinal chemistry, particularly in developing antimicrobial agents.
  • Chemical Intermediates: It serves as a precursor in synthesizing more complex organosulfur compounds used in various industrial applications .

Interaction studies involving allyl methyl sulfone have primarily focused on its reactivity and biological interactions. Research indicates that it can interact with various biological substrates, influencing enzymatic activities and cellular responses. The compound's ability to form adducts with proteins suggests potential implications for its use in therapeutic contexts .

Allyl methyl sulfone shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
Allyl methyl sulfideC₄H₈SA precursor to allyl methyl sulfone; less stable
Methyl sulfonylmethaneC₂H₆O₂SSimilar functional group; used as a solvent
Propyl methyl sulfoneC₅H₁₂O₂SLonger carbon chain; variations in biological activity
Ethyl methyl sulfoneC₅H₁₂O₂SSimilar structure; different reactivity profile

Allyl methyl sulfone's unique combination of an allylic structure with a sulfone group distinguishes it from these similar compounds, particularly regarding its specific biological activities and applications in flavoring and pharmaceuticals .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16215-14-8

Wikipedia

3-(Methylsulphonyl)-1-propene

Dates

Modify: 2023-08-15

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